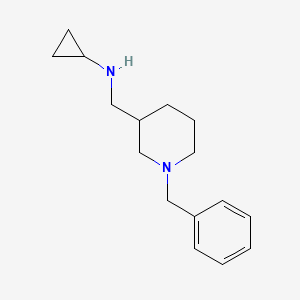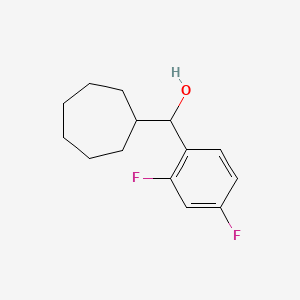![molecular formula C13H10F3N B7869298 [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine](/img/structure/B7869298.png)
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine: is an organic compound with the molecular formula C13H10F3N It is a derivative of benzylamine, where the benzene ring is substituted with fluorine atoms at the 2, 4, and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-difluorobenzonitrile using a nitrile oxidoreductase enzyme. This biocatalytic process is environmentally friendly and suitable for industrial-scale production . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a metal catalyst such as Raney nickel or ruthenium, although this method may involve hazardous materials and lower yields .
Industrial Production Methods
Industrial production of this compound typically employs the biocatalytic reduction method due to its higher efficiency and lower environmental impact. The process involves the use of nitrile oxidoreductase to convert 2,4-difluorobenzonitrile to the desired amine compound .
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and chemical resistance.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzylamine: A closely related compound with similar chemical properties but lacking the additional fluorine substitution.
2,6-Difluorobenzylamine: Another similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
[4-(2,4-difluorophenyl)-2-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-4-11(13(16)6-10)8-1-2-9(7-17)12(15)5-8/h1-6H,7,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNGHOSNIODUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2R)-2-amino-3-phenylpropanamido]acetate](/img/structure/B7869220.png)









![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7869299.png)
![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(ethyl)amine](/img/structure/B7869303.png)

